N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
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Overview
Description
N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a methoxybenzoyl group, a piperazine ring, and a nitroaniline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or cyclopropyl bromide.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of a piperazine derivative with 4-methoxybenzoyl chloride under basic conditions.
Formation of the Nitroaniline Moiety: The nitro group can be introduced through nitration of an aniline derivative using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the intermediate compounds through a series of reactions, such as Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nucleophiles like alkyl halides or acyl chlorides
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperazine ring is a common motif in many bioactive compounds, making it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPROPYL-5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
- N-CYCLOPROPYL-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
- N-CYCLOPROPYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Uniqueness
N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-18-7-2-15(3-8-18)21(26)24-12-10-23(11-13-24)17-6-9-20(25(27)28)19(14-17)22-16-4-5-16/h2-3,6-9,14,16,22H,4-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKESPPIOODLRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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